molecular formula C20H16FN3O5 B2516878 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one CAS No. 727663-87-8

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one

Cat. No. B2516878
CAS RN: 727663-87-8
M. Wt: 397.362
InChI Key: NIWVQHPFESZLQO-UHFFFAOYSA-N
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Description

The compound of interest, 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one, is a fluorinated piperazine derivative. Piperazine compounds are known for their diverse biological activities and are often used in pharmaceutical research for their potential therapeutic properties. The presence of a fluorine atom can significantly alter the biological activity and physical properties of these compounds due to its electronegativity and small size.

Synthesis Analysis

The synthesis of related fluorophenyl piperazine derivatives has been reported in the literature. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was achieved through a multi-step process, which involved the growth of single crystals by slow evaporation solution growth technique at room temperature . Another related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity . These methods provide a foundation for the synthesis of the compound , suggesting that similar techniques could be employed for its synthesis.

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structure of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also crystallized in the monoclinic system with the P21/c space group . These studies indicate that fluorophenyl piperazine derivatives tend to crystallize in the monoclinic system, which could be indicative of the crystallographic properties of the compound under analysis.

Chemical Reactions Analysis

The fluorophenyl group in piperazine derivatives is reactive and can participate in various chemical reactions. The electrophilic fluorination mentioned in the synthesis of a related compound is a key reaction that introduces the fluorine atom into the molecule. The presence of other functional groups, such as nitro, carbonyl, and oxadiazole, can also influence the reactivity of the compound, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl piperazine derivatives are influenced by their molecular structure. The intermolecular interactions, such as C–H···O hydrogen bonding and π–π stacking interactions, play a crucial role in stabilizing the crystal lattice . These interactions can affect the melting point, solubility, and stability of the compound. The thermal stability of these compounds has been studied using techniques like TG–DTA and DSC, which provide insights into their behavior under thermal stress .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives are crucial in the rational design of drugs, showing significant therapeutic uses across a variety of conditions such as CNS disorders, cancer, viral infections, and more. Modifications to the piperazine nucleus can substantially alter the medicinal potential of these molecules, leading to a broad spectrum of pharmacological activities. These derivatives have been explored for their roles in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. Their flexibility as a pharmacophore suggests their utility in discovering drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Mechanisms of Action and Biological Activities

The structural modification of piperazine derivatives has been shown to influence their pharmacokinetic and pharmacodynamic profiles significantly. This versatility allows for the targeted development of compounds with desired biological activities, including anti-mycobacterial properties against both standard and drug-resistant strains of Mycobacterium tuberculosis. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Contribution to Diverse Therapeutic Areas

The broad range of activities attributed to piperazine and its analogues extends beyond traditional therapeutic areas, demonstrating potential in addressing complex conditions such as schizophrenia, depression, and anxiety through various mechanisms of action. These compounds' pharmacophoric groups have been linked to improved potency and selectivity at D2-like receptors, emphasizing their role in developing antipsychotic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety and Hazards

The safety data sheet for 1-(2-Fluorophenyl)piperazine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVQHPFESZLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

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